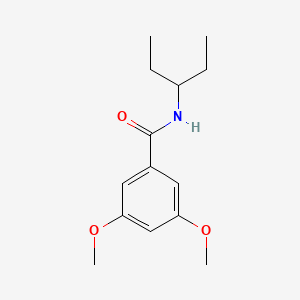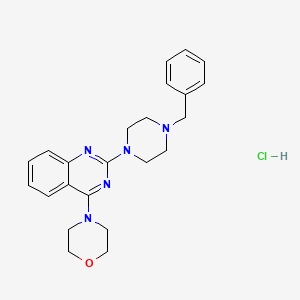
N-(1-ethylpropyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethylpropyl)-3,5-dimethoxybenzamide, also known as EPM, is a chemical compound that has been studied for its potential therapeutic applications. EPM belongs to the class of compounds known as benzamides, which have been shown to have a range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(1-ethylpropyl)-3,5-dimethoxybenzamide is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems such as dopamine, serotonin, and glutamate. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has also been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to have several biochemical and physiological effects. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival of neurons. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which can protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-ethylpropyl)-3,5-dimethoxybenzamide in lab experiments is its high purity and stability. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been synthesized using optimized methods to produce high yields and purity. Additionally, N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to be stable under various conditions, which makes it suitable for use in lab experiments. However, one of the limitations of using N-(1-ethylpropyl)-3,5-dimethoxybenzamide in lab experiments is its limited solubility in water. This can make it difficult to administer N-(1-ethylpropyl)-3,5-dimethoxybenzamide to cells or animals in lab experiments.
Future Directions
There are several future directions for research on N-(1-ethylpropyl)-3,5-dimethoxybenzamide. One area of research could be to investigate the potential therapeutic applications of N-(1-ethylpropyl)-3,5-dimethoxybenzamide in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of research could be to investigate the potential use of N-(1-ethylpropyl)-3,5-dimethoxybenzamide as a cognitive enhancer. Additionally, future research could focus on understanding the exact mechanism of action of N-(1-ethylpropyl)-3,5-dimethoxybenzamide and its effects on various neurotransmitter systems. Finally, future research could focus on developing new synthesis methods for N-(1-ethylpropyl)-3,5-dimethoxybenzamide that could improve its solubility and bioavailability.
Conclusion:
In conclusion, N-(1-ethylpropyl)-3,5-dimethoxybenzamide is a chemical compound that has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to have neuroprotective effects, anti-inflammatory effects, and antipsychotic effects. Additionally, N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to modulate the activity of several neurotransmitter systems such as dopamine, serotonin, and glutamate. While there are limitations to using N-(1-ethylpropyl)-3,5-dimethoxybenzamide in lab experiments, its high purity and stability make it a promising compound for future research.
Synthesis Methods
The synthesis of N-(1-ethylpropyl)-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with 1-ethylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-(1-ethylpropyl)-3,5-dimethoxybenzamide. The synthesis of N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been optimized to produce high yields and purity.
Scientific Research Applications
N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of neuroinflammatory diseases. Additionally, N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to have antipsychotic effects, which could be useful in the treatment of schizophrenia.
properties
IUPAC Name |
3,5-dimethoxy-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-11(6-2)15-14(16)10-7-12(17-3)9-13(8-10)18-4/h7-9,11H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCPKCRTVLOYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(pentan-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5722017.png)


![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)
![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
![N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)

![N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)

![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)